6-(2-ブロモアセチル)-2-メチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-3-オン

説明

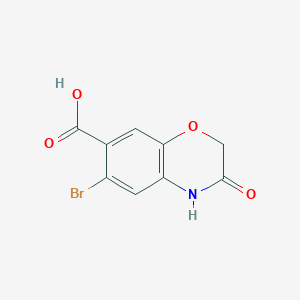

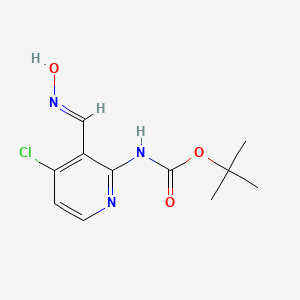

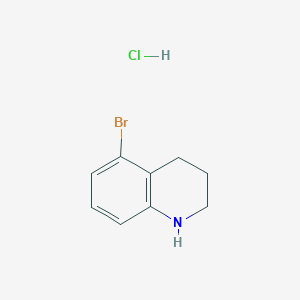

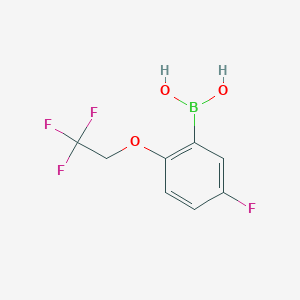

6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環化合物の合成

この化合物は、少なくとも1つの炭素以外の原子を含む環であるヘテロ環化合物の合成において特に価値があります。これらの構造は、多くの医薬品に広く存在し、多様な医薬品を作成するために不可欠です。 この化合物のブロモアセチル基は求核置換反応を起こすことができ、5員環および6員環のヘテロ環の構築を容易にします .

抗菌剤の開発

6-(2-ブロモアセチル)-2-メチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-3-オンの構造モチーフは、抗菌剤の開発に適しています。 研究者は、この分子を修飾することで、潜在的な抗菌および抗真菌特性を持つ誘導体を作成でき、抗生物質耐性という深刻な問題に対処することができます .

抗がん研究

クマリン誘導体は、私たちの関心のある化合物と同様の骨格を共有しており、その抗がん特性について研究されています。 クマリン環にさまざまな薬理活性基を付加する能力により、新規抗がん剤を作成する可能性が高まります .

蛍光プローブとセンサー

この化合物の構造は、蛍光プローブとセンサーの開発を可能にします。 これらは、分析化学において特定のイオンまたは分子の存在を検出するために使用でき、環境モニタリングと診断において貴重なツールとなります .

アルツハイマー病の治療

クマリン誘導体は、アルツハイマー病の治療における潜在的な治療薬として特定されています。 この化合物は、アルツハイマー病に関連する生物学的標的に対する相互作用能力を高めるように修飾することで、新しい治療法への道を提供することができます .

抗凝固特性

クマリン系は、ワルファリンなどのよく知られた薬剤がその主な例である、その抗凝固特性で知られています。 6-(2-ブロモアセチル)-2-メチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-3-オンの修飾に関する研究は、新規抗凝固薬の開発につながる可能性があります .

酵素阻害

酵素阻害剤は、さまざまな疾患を治療するための重要な研究分野です。 この化合物の構造は、特定の酵素を阻害するように調整することができ、これは2型糖尿病などの疾患の薬剤設計において非常に重要です .

化学センサー

蛍光センサーにおける潜在的な用途に基づいて、この化合物は化学センサーの設計にも使用できます。 これらのセンサーは、生体活性元素から環境汚染物質まで、幅広い物質を検出でき、生化学および環境科学において幅広い用途を提供します .

作用機序

Target of Action

Compounds with a similar 2-bromoacetyl group have been shown to interact with prostaglandin g/h synthase 1 .

Mode of Action

It is known that the 2-bromoacetyl group can act as an acylating agent , which suggests that 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may interact with its targets through acylation.

Biochemical Pathways

The interaction with prostaglandin g/h synthase 1 suggests that it may influence the synthesis of prostanoids .

Pharmacokinetics

The 2-bromoacetyl group is known to have a molecular weight of 138948, which may influence its pharmacokinetic properties .

Result of Action

Its potential interaction with prostaglandin g/h synthase 1 suggests it may influence the production of prostanoids .

Action Environment

It is known that the compound has a boiling point of 147-150 °c and should be stored at 2-8°c , indicating that temperature could play a role in its stability.

特性

IUPAC Name |

6-(2-bromoacetyl)-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAFBKMTCPMZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)